molecular formula C8H8N2O4 B3125527 [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid CAS No. 325970-25-0

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid

Cat. No.: B3125527
CAS No.: 325970-25-0
M. Wt: 196.16 g/mol
InChI Key: CVOJDRRKJPJPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxy group at the 5-position and a carbonyl group at the 3-position, linked to an amino-acetic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and biological interactions.

Scientific Research Applications

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through various methods.

    Hydroxylation: Introduction of the hydroxy group at the 5-position of the pyridine ring can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Carbonylation: The carbonyl group at the 3-position is introduced via carbonylation reactions, often using carbon monoxide in the presence of a catalyst.

    Amino-Acetic Acid Coupling: The final step involves coupling the modified pyridine ring with amino-acetic acid. This can be achieved through amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives with additional carbonyl groups
  • Reduced derivatives with hydroxy groups
  • Substituted derivatives with various functional groups replacing the amino group

Mechanism of Action

The mechanism of action of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The amino-acetic acid moiety can interact with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be compared with other pyridine derivatives and amino-acid conjugates:

    Similar Compounds: Pyridine-3-carboxylic acid, 5-Hydroxy-pyridine, Amino-acetic acid

    Uniqueness: The combination of hydroxy, carbonyl, and amino-acetic acid groups in a single molecule provides unique reactivity and interaction profiles, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(5-hydroxypyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6-1-5(2-9-3-6)8(14)10-4-7(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOJDRRKJPJPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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